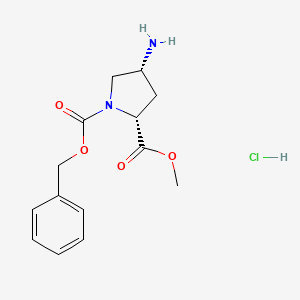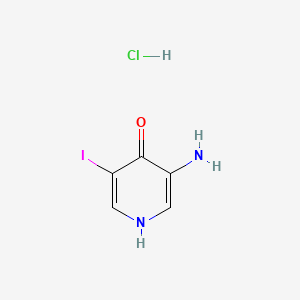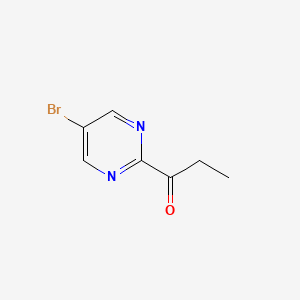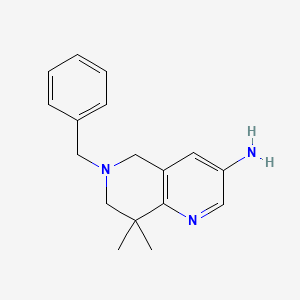
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
描述
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, commonly known as 6-BDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of naphthyridines, which are known for their diverse biological activities.
作用机制
The mechanism of action of 6-BDT is not fully understood, but it is believed to work through multiple pathways. One of the proposed mechanisms is the inhibition of DNA synthesis, which can lead to the suppression of tumor growth. Another proposed mechanism is the inhibition of viral replication, which can prevent the spread of viral infections. Additionally, 6-BDT has been found to modulate the activity of various enzymes and receptors, which can contribute to its therapeutic effects.
生化和生理效应
6-BDT has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the suppression of tumor growth. In addition, 6-BDT has been found to inhibit the activity of various enzymes and receptors, such as tyrosine kinases and histone deacetylases, which can contribute to its therapeutic effects. Furthermore, 6-BDT has been found to modulate the immune system, leading to an increase in the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the advantages of using 6-BDT in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. In addition, 6-BDT is relatively easy to synthesize and purify, which can facilitate its use in lab experiments. However, one of the limitations of using 6-BDT is its potential toxicity, which can limit its use in vivo. Furthermore, the mechanism of action of 6-BDT is not fully understood, which can make it difficult to optimize its therapeutic effects.
未来方向
There are several future directions for research on 6-BDT. One of the areas of focus is the optimization of its therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 6-BDT, which can lead to the development of more effective therapies. Furthermore, the potential toxicity of 6-BDT needs to be further investigated, particularly in vivo, to ensure its safety for human use. Finally, the synthesis and purification techniques for 6-BDT can be improved to increase its yield and purity.
合成方法
The synthesis of 6-BDT involves the reaction of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline with benzylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, deprotonation, and alkylation, to yield 6-BDT. The purity and yield of 6-BDT can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
6-BDT has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent anticancer, antiviral, and antifungal activities. In addition, 6-BDT has been shown to have a positive effect on the immune system, making it a potential candidate for immunomodulatory therapy. Furthermore, 6-BDT has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
6-benzyl-8,8-dimethyl-5,7-dihydro-1,6-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-17(2)12-20(10-13-6-4-3-5-7-13)11-14-8-15(18)9-19-16(14)17/h3-9H,10-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRYDUARLOUZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745145 | |
| Record name | 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
CAS RN |
1356087-44-9 | |
| Record name | 1,6-Naphthyridin-3-amine, 5,6,7,8-tetrahydro-8,8-dimethyl-6-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356087-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)
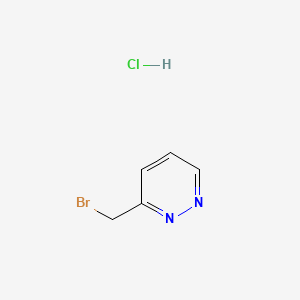
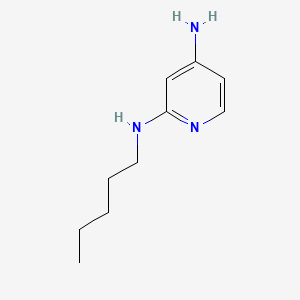
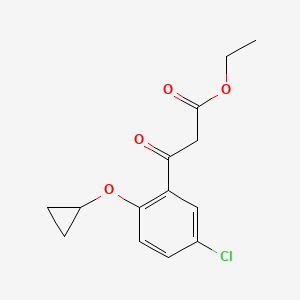
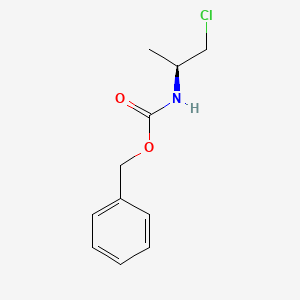
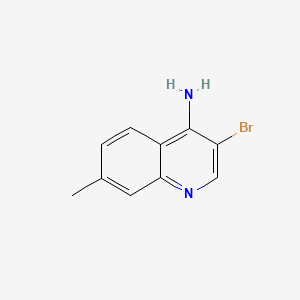
![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)
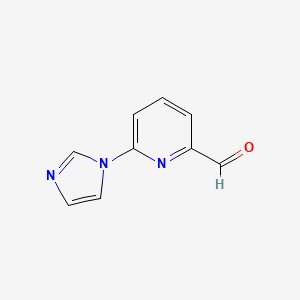
![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
